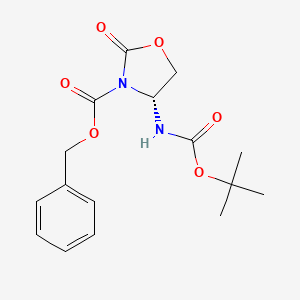
N-(2,5-Dichlorophenyl)maleamic acid
Descripción general
Descripción
“N-(2,5-Dichlorophenyl)maleamic acid” is a chemical compound with the molecular formula C10H7Cl2NO3. The asymmetric unit of this compound contains two independent molecules . Each maleamic unit’s molecular conformation is stabilized by an intramolecular O—H…Ocarbonyl hydrogen bond due to the anti disposition of the participating entities .
Synthesis Analysis
The synthesis of “N-(2,5-Dichlorophenyl)maleamic acid” has been reported in the literature . The molecular conformation of each maleamic unit is stabilized by an intramolecular O—H…O(carbonyl) hydrogen bond due to the anti disposition of the participating entities .Molecular Structure Analysis
The mean planes through the benzene ring and the amido group are inclined at angles of 45.7 (1) and 40.8 (1)° in the two molecules . In the crystal, the independent molecules self-associate via N—H…O hydrogen bonds into zigzag ribbons propagating along the a axis . The ribbons are weakly coupled by C—H…π and C—H…O interactions .Physical And Chemical Properties Analysis
“N-(2,5-Dichlorophenyl)maleamic acid” has a molecular weight of 260.07 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Aplicaciones Científicas De Investigación
1. Organic Chemistry Applications
- Study of Molecular Structures : The molecular structure of N-(2,5-Dichlorophenyl)maleamic acid has been analyzed, revealing significant insights into its planarity and intramolecular hydrogen bonding patterns. This understanding is crucial in organic chemistry for designing molecules with specific properties (Gowda et al., 2009).
2. Material Science Applications
- Development of Polymers : N-(2,5-Dichlorophenyl)maleamic acid has been utilized in the synthesis of novel polymers. For instance, its derivatives have been involved in the design and synthesis of polymaleimides, which integrate maleimide rings, Schiff bases, and citraconamic acid, leading to materials with potential wide applications (Huseeni & Al-Azzawi, 2021).
3. Pharmaceutical Research
- Drug Synthesis and Characterization : Research has been conducted on synthesizing and characterizing derivatives of N-(2,5-Dichlorophenyl)maleamic acid for potential hypocholesteremic applications. These studies provide foundational knowledge for developing new therapeutic agents (Liu et al., 1973).
4. Biochemistry and Molecular Biology
- Investigation of Biological Interactions : N-(2,5-Dichlorophenyl)maleamic acid and its derivatives have been examined for their interactions with biological systems. Studies have explored their potential antibacterial activity and interactions with bioactive materials, contributing to our understanding of their biochemical properties and potential therapeutic uses (Li, 2010).
Safety and Hazards
Propiedades
IUPAC Name |
(Z)-4-(2,5-dichloroanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3/c11-6-1-2-7(12)8(5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKTYRGKGHEEDM-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)NC(=O)/C=C\C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001200481 | |
| Record name | (2Z)-4-[(2,5-Dichlorophenyl)amino]-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001200481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dichlorophenyl)maleamic acid | |
CAS RN |
31460-32-9 | |
| Record name | (2Z)-4-[(2,5-Dichlorophenyl)amino]-4-oxo-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31460-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2Z)-4-[(2,5-Dichlorophenyl)amino]-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001200481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[3.3]heptane-2,6-diamine](/img/structure/B3258516.png)

![N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B3258536.png)


![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B3258556.png)
![1,3-Diphenyl-2-[4-(propan-2-yl)phenyl]imidazolidine](/img/structure/B3258558.png)



![1-Azabicyclo[3.2.2]nonan-4-one](/img/structure/B3258610.png)

![2-[(3-Methoxy-benzyl)-methyl-amino]-ethanol](/img/structure/B3258615.png)
